molecular formula C19H27NO3 B1327274 Ethyl 5-oxo-5-[2-(piperidinomethyl)phenyl]valerate CAS No. 898773-93-8

Ethyl 5-oxo-5-[2-(piperidinomethyl)phenyl]valerate

Cat. No.: B1327274
CAS No.: 898773-93-8
M. Wt: 317.4 g/mol
InChI Key: INWOMDZJHTXXIT-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-5-[2-(piperidinomethyl)phenyl]valerate is a synthetic compound that has garnered attention due to its potential therapeutic and industrial applications. This compound belongs to the class of esters, which are widely used in the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-oxo-5-[2-(piperidinomethyl)phenyl]valerate typically involves the esterification of 5-oxo-5-[2-(piperidinomethyl)phenyl]valeric acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxo-5-[2-(piperidinomethyl)phenyl]valerate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: 5-oxo-5-[2-(piperidinomethyl)phenyl]valeric acid.

    Reduction: Ethyl 5-hydroxy-5-[2-(piperidinomethyl)phenyl]valerate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-oxo-5-[2-(piperidinomethyl)phenyl]valerate is utilized in diverse scientific research areas:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Employed in the production of fine chemicals and as a component in specialized industrial processes.

Mechanism of Action

The mechanism by which Ethyl 5-oxo-5-[2-(piperidinomethyl)phenyl]valerate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the active acid form, which may interact with enzymes or receptors in biological systems. The piperidine moiety can also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl valerate: A simpler ester with a fruity odor, used in perfumes and as a food additive.

    Ethyl 5-oxo-5-phenylvalerate: Lacks the piperidinomethyl group, making it less complex and potentially less active in biological systems.

    Ethyl 5-oxo-5-[2-(methylamino)phenyl]valerate: Similar structure but with a different amine group, which may alter its reactivity and biological activity.

Uniqueness

Ethyl 5-oxo-5-[2-(piperidinomethyl)phenyl]valerate is unique due to its complex structure, which includes both a piperidine moiety and a valerate ester. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

ethyl 5-oxo-5-[2-(piperidin-1-ylmethyl)phenyl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-2-23-19(22)12-8-11-18(21)17-10-5-4-9-16(17)15-20-13-6-3-7-14-20/h4-5,9-10H,2-3,6-8,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWOMDZJHTXXIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=CC=C1CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643625
Record name Ethyl 5-oxo-5-{2-[(piperidin-1-yl)methyl]phenyl}pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898773-93-8
Record name Ethyl δ-oxo-2-(1-piperidinylmethyl)benzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898773-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-oxo-5-{2-[(piperidin-1-yl)methyl]phenyl}pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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